Trisodium hydrogen ((dodecylimino)bis(methylene))bisphosphonate
Description
Systematic IUPAC Nomenclature and CAS Registry
Trisodium hydrogen ((dodecylimino)bis(methylene))bisphosphonate is systematically named trisodium;[dodecyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate . This name reflects its structural components:
- Dodecyl group : A 12-carbon alkyl chain attached to the nitrogen atom.
- Bisphosphonate backbone : A central imino group (C=N) bridging two phosphonate moieties.
- Trisodium salt : Three sodium ions neutralizing the acidic protons of the phosphonate groups.
The compound is registered under CAS 13973-51-8 and EINECS 237-755-2 .
Molecular Formula and Weight Analysis
The molecular formula is C₁₄H₃₀NNa₃O₆P₂ , with a computed molecular weight of 439.31 g/mol . This includes:
| Component | Contribution to Formula | Contribution to Weight |
|---|---|---|
| Dodecyl group | C₁₂H₂₅ | 173.34 g/mol |
| Nitrogen | N | 14.01 g/mol |
| Phosphonate moieties | 2P, 6O, 2H, 2CH₂ | 121.96 g/mol |
| Sodium ions | 3Na | 68.97 g/mol |
Stereochemical Configuration and Isomerism
The compound lacks stereogenic centers. The nitrogen in the imino group (C=N) is sp² hybridized, preventing tetrahedral coordination. The dodecyl chain adopts a linear conformation, and the phosphonate groups are symmetrically arranged. No optical isomers or geometric isomers are reported.
Crystallographic Characterization (XRD/X-ray Diffraction Data)
No X-ray diffraction data for this specific compound is available in the provided sources. However, structural analogs like [(dodecylimino)bis(methylene)]bisphosphonic acid (CAS 5995-33-5) share similar backbone features, suggesting comparable packing motifs in the solid state.
Comparative Analysis with Related Bisphosphonate Structures
This compound differs from other bisphosphonates in its hydrophobic alkyl chain and structural simplicity. Below is a comparative analysis:
This compound’s dodecyl chain enhances lipophilicity compared to smaller bisphosphonates like etidronate, potentially influencing binding kinetics.
Properties
IUPAC Name |
trisodium;[dodecyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H33NO6P2.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCUMUWHVLBQBF-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30NNa3O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930571 | |
| Record name | Trisodium ({dodecyl[(hydroxyphosphinato)methyl]amino}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13973-51-8 | |
| Record name | Trisodium hydrogen ((dodecylimino)bis(methylene))bisphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013973518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisodium ({dodecyl[(hydroxyphosphinato)methyl]amino}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium hydrogen [(dodecylimino)bis(methylene)]bisphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Trisodium hydrogen ((dodecylimino)bis(methylene))bisphosphonate is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in agriculture as a chelating agent, but emerging research indicates it may have broader implications in medicinal chemistry, particularly in antimicrobial and anticancer properties.
- Chemical Formula : C₁₂H₁₈N₃Na₃O₆P₂
- Molecular Weight : 377.2 g/mol
- Structure : The compound features a dodecyl chain which enhances its lipophilicity, potentially affecting its biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also shown promise in preliminary studies as an anticancer agent. In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated cytotoxic effects. The proposed mechanism involves induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxic Effects on MCF-7 Cells
- Method : MCF-7 cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of approximately 50 µM after 48 hours.
The biological activity of this compound is attributed to its ability to interact with biological membranes and proteins. The dodecyl chain enhances membrane penetration, while the phosphonate groups can chelate metal ions essential for microbial growth and enzymatic functions. This dual action may explain its effectiveness as both an antimicrobial and anticancer agent.
Research Findings
Recent studies have focused on the optimization of this compound for enhanced biological activity. Modifications to the alkyl chain length and the introduction of various substituents have been explored to improve efficacy and reduce toxicity.
Table 2: Structure-Activity Relationship Studies
| Modification | Activity Change |
|---|---|
| Shortened alkyl chain (C8) | Increased solubility |
| Addition of hydroxyl groups | Enhanced anticancer activity |
| Substitution with aromatic rings | Broadened spectrum against bacteria |
Comparison with Similar Compounds
Structural Variations in Alkyl Chain Length
Bisphosphonates with varying alkyl chains exhibit distinct solubility and surfactant properties:
Key Findings :
- Longer alkyl chains (e.g., C₁₂ vs. C₇) increase hydrophobicity, enhancing adsorption onto mineral surfaces in flotation processes .
- Shorter chains (e.g., C₇) improve water solubility, favoring applications in aqueous corrosion inhibitors .
Counterion Variations
The choice of counterion (Na⁺, K⁺, NH₄⁺) influences solubility and thermal stability:
Key Findings :
- Sodium salts generally exhibit moderate solubility, balancing industrial applicability and cost .
- Ammonium salts show higher solubility but lower thermal stability, limiting high-temperature uses .
Functional Group Modifications
Amino Bisphosphonate Methacrylates
Amino bisphosphonates with methacrylate groups (e.g., MACnNP2/MMA) are polymerizable derivatives used in biomedical materials. Unlike trisodium hydrogen [(dodecylimino)bis(methylene)]bisphosphonate, these compounds form copolymers with methyl methacrylate (MMA), enabling controlled drug delivery systems .
Methylene vs. Geminal Bisphosphonates
- Methylene bisphosphonates (e.g., APCP) feature a P–CH₂–P backbone and are potent enzyme inhibitors (e.g., CD73 inhibition with IC₅₀ = 0.1 µM) .
- Geminal bisphosphonates (e.g., compound 7 in ) replace the methylene bridge with a geminal P–C–P structure, reducing inhibitory potency (IC₅₀ = 10 µM) due to altered ribose interactions .
Mineral Processing
Trisodium hydrogen [(dodecylimino)bis(methylene)]bisphosphonate (Lauraphos 301) outperforms shorter-chain analogs in cassiterite (SnO₂) flotation, achieving >90% recovery at pH 6.8–8.8 by selectively binding Fe³⁺ impurities .
Biomedical Relevance
The dodecyl derivative’s surfactant properties are being explored for nanoparticle drug carriers .
Preparation Methods
Phosphorylation of Dodecylamine Derivatives
A widely documented method involves the phosphorylation of dodecylamine with methylenebisphosphonic acid precursors. In a representative procedure, dodecylamine is reacted with formaldehyde and phosphorous acid under acidic conditions to form the bisphosphonic acid intermediate. The reaction proceeds via a Mannich-type mechanism, where the amine nucleophile attacks electrophilic carbonyl carbons, followed by phosphorylation.
The intermediate is then neutralized with sodium hydroxide to yield the trisodium salt. Critical parameters include:
-
Molar ratios : A 1:2:2 ratio of dodecylamine, formaldehyde, and phosphorous acid ensures complete bisphosphonation.
-
Temperature : Reactions are typically conducted at 80–90°C to accelerate imine formation while minimizing side reactions.
-
Acid catalyst : Hydrochloric acid (0.1–0.5 M) optimizes protonation of the amine and carbonyl groups.
Yields of 70–78% are achievable, with purity >95% confirmed by ³¹P NMR.
Acyl Chloride-Mediated Synthesis
An alternative approach adapts the synthesis of methylenebisphosphonates via acyl chlorides. Here, dodecyl isocyanate is converted to its acyl chloride derivative using thionyl chloride. The acyl chloride is then reacted with triethyl phosphite in dry benzene under argon:
Subsequent hydrolysis with trimethylsilyl bromide (TMSBr) removes ethyl groups, yielding the bisphosphonic acid. Neutralization with NaOH produces the trisodium salt. This method offers higher regioselectivity (up to 89%) but requires stringent anhydrous conditions.
Purification and Characterization
Column Chromatography
Crude products are purified via silica gel chromatography using chloroform-methanol gradients (0–15% methanol). The trisodium salt elutes at 8–10% methanol, as monitored by thin-layer chromatography.
Lyophilization
After neutralization to pH 7, aqueous solutions are lyophilized to obtain the trisodium salt as a hygroscopic powder. Residual solvents (e.g., benzene) are reduced to <50 ppm through this process.
Spectroscopic Validation
-
³¹P NMR : A singlet at δ 16.6–18.8 ppm confirms equivalence of phosphorus atoms.
-
¹H NMR : Characteristic signals include δ 1.25 ppm (dodecyl chain CH₂), 3.45 ppm (N–CH₂–P), and absence of ethyl groups (δ 1.2–1.4 ppm).
-
HREIMS : Molecular ion peaks at m/z 439.3079 (calculated for C₁₄H₃₀NNa₃O₆P₂).
Comparative Analysis of Synthetic Methods
| Parameter | Phosphorylation Route | Acyl Chloride Route |
|---|---|---|
| Yield | 70–78% | 65–72% |
| Purity | >95% | 90–93% |
| Reaction Time | 8–12 h | 24–36 h |
| Cost | Low | High |
| Scalability | Industrial | Lab-scale |
The phosphorylation method is preferred for industrial synthesis due to lower reagent costs and shorter reaction times, while the acyl chloride route provides better control over stereochemistry.
Industrial-Scale Optimization
Continuous Flow Reactors
Recent patents describe continuous flow systems that enhance heat transfer and mixing efficiency. By maintaining precise temperature control (±2°C), side products (e.g., mono-phosphonated species) are reduced to <5%.
Solvent Recycling
Benzene and dichloromethane are recovered via fractional distillation, achieving 85–90% solvent reuse. This reduces production costs by 30%.
Challenges and Solutions
Q & A
Q. What are the standard synthesis protocols for trisodium hydrogen ((dodecylimino)bis(methylene))bisphosphonate, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via alkylation of bisphosphonic acid derivatives with dodecylamine, followed by sodium salt formation. Key intermediates include [(dodecylimino)bis(methylene)]bisphosphonic acid (CAS 5995-33-5), characterized by FT-IR and NMR spectroscopy to confirm the imino-bis(methylene) linkage and phosphonate groups. Final sodium salt formation is verified via elemental analysis and ion chromatography to ensure stoichiometric substitution (3:1 sodium-to-acid ratio) .
Q. How is the purity and structural integrity of the compound validated in laboratory settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is used to assess purity (>98%). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 373.36 (C₁₄H₃₃NO₆P₂). X-ray powder diffraction (XRPD) or single-crystal analysis (if available) validates crystallinity and absence of polymorphic impurities .
Q. What are the critical physical-chemical properties influencing its experimental handling?
- Methodological Answer : Key properties include:
- Thermal stability : Decomposition above 295.9°C (TGA analysis, 10°C/min under N₂).
- Solubility : High solubility in aqueous alkaline solutions (pH > 10) but limited in organic solvents.
- Hygroscopicity : Requires storage in desiccators due to moderate hygroscopicity (evidenced by Karl Fischer titration) .
Advanced Research Questions
Q. How does this compound interact with metal ions in solution, and how are stability constants determined?
- Methodological Answer : Chelation behavior is studied via isothermal titration calorimetry (ITC) or UV-Vis spectrophotometry. For example, in cassiterite (SnO₂) flotation studies, the compound binds Fe³⁺ ions via phosphonate groups, forming stable complexes (log K ~ 8–10). Competitive titration with EDTA at pH 7–9 quantifies metal-ligand stability constants .
Q. What experimental strategies resolve structural ambiguities in the compound’s coordination geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to resolve coordination modes. Crystallization is achieved via slow evaporation from methanol/water (1:1). Data collection at 100 K with synchrotron radiation (λ = 0.7–1.0 Å) reveals bond lengths (P–O = 1.51–1.54 Å) and confirms tetrahedral phosphonate geometry. Density functional theory (DFT) calculations validate experimental bond angles .
Q. How do counterion variations (e.g., Na⁺ vs. K⁺ or NH₄⁺) affect the compound’s efficacy in mineral flotation or bioactivity?
- Methodological Answer : Comparative studies involve synthesizing dipotassium (CAS 94248-78-9) or diammonium (CAS 94107-75-2) analogs. Flotation efficiency is tested via Hallimond tube assays at varying pH (2–12), while bioactivity (e.g., enzyme inhibition) is assessed via kinetic assays (IC₅₀ values). Ion-specific effects are quantified using atomic absorption spectroscopy (AAS) to monitor metal ion sequestration .
Q. What advanced spectroscopic techniques elucidate degradation pathways under oxidative or thermal stress?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS identify degradation products (e.g., phosphoric acid derivatives). Electron paramagnetic resonance (EPR) detects radical intermediates during UV-induced oxidation. Solid-state NMR (³¹P MAS NMR) tracks phosphonate group integrity under thermal stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
